molecular formula C23H25NO4 B13569666 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid

Cat. No.: B13569666
M. Wt: 379.4 g/mol
InChI Key: BLEWZDAVWPLFAA-MRXNPFEDSA-N
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Description

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the Fmoc-protected piperidine with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and peptidomimetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
  • (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid

Uniqueness

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid is unique due to its specific combination of a piperidine ring and an Fmoc group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid

InChI

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)/t16-/m1/s1

InChI Key

BLEWZDAVWPLFAA-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Origin of Product

United States

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